3-Chloro-4-hexyloxy-1,2,5-thiadiazole
Description
Properties
CAS No. |
178369-94-3 |
|---|---|
Molecular Formula |
C8H13ClN2OS |
Molecular Weight |
220.72 g/mol |
IUPAC Name |
3-chloro-4-hexoxy-1,2,5-thiadiazole |
InChI |
InChI=1S/C8H13ClN2OS/c1-2-3-4-5-6-12-8-7(9)10-13-11-8/h2-6H2,1H3 |
InChI Key |
PGNAJARFFVITCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=NSN=C1Cl |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution of Preformed Thiadiazole Intermediates
The most widely reported method involves substituting a chlorine atom at the 3-position of 3-chloro-4-hydroxy-1,2,5-thiadiazole or its derivatives with a hexyloxy group.
Alkoxylation with Sodium Hexyloxide
Reaction Scheme :
$$
\text{3-Chloro-4-hydroxy-1,2,5-thiadiazole} + \text{1-Hexanol} \xrightarrow{\text{Base}} \text{3-Chloro-4-hexyloxy-1,2,5-thiadiazole}
$$
Conditions :
- Base : Sodium hydroxide (1.0–1.5 equiv) or potassium carbonate.
- Solvent : 1-Hexanol (neat) or dimethylformamide (DMF).
- Temperature : 120–130°C, 1–2 hours.
- Yield : 85–92%.
Procedure :
- 3-Chloro-4-hydroxy-1,2,5-thiadiazole (1.0 equiv) is suspended in 1-hexanol.
- Sodium hydroxide (1.2 equiv) is added, and the mixture is heated at 120–130°C for 1–2 hours.
- The product is extracted with methyl tert-butyl ether (MTBE), dried, and purified via recrystallization.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Reaction Time | 1–2 hours | |
| Temperature | 120–130°C | |
| Yield | 85–92% |
Cyclization of Cyanoformimidate Derivatives
This method constructs the thiadiazole ring de novo using sulfur chlorides and cyanoformimidates.
Sulfur Monochloride-Mediated Cyclization
Reaction Scheme :
$$
\text{Hexyl Cyanoformimidate} + \text{S}2\text{Cl}2 \rightarrow \text{this compound}
$$
Conditions :
Procedure :
- Hexyl cyanoformimidate (1.0 equiv) is added to sulfur monochloride (2–10 equiv) in DMF.
- The mixture is stirred at 25°C for 16 hours.
- The product is isolated via steam distillation or solvent extraction.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Solvent | DMF | |
| Sulfur Chloride | 2–10 equiv | |
| Yield | 70–78% |
Alternative Methods
Palladium-Catalyzed Cross-Coupling
While less common, this compound can be synthesized via cross-coupling of halogenated precursors.
Reaction Scheme :
$$
\text{3-Bromo-4-chloro-1,2,5-thiadiazole} + \text{Hexanol} \xrightarrow{\text{Pd Catalyst}} \text{Product}
$$
Conditions :
- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).
- Base : Cs₂CO₃ or K₃PO₄.
- Solvent : Tetrahydrofuran (THF), 80°C.
- Yield : 60–65%.
Limitations : Side reactions due to ring decomposition require careful optimization.
Industrial-Scale Production
For large-scale synthesis, continuous flow reactors are preferred:
| Parameter | Value | Source |
|---|---|---|
| Reactor Type | Continuous Flow | |
| Purification | Distillation | |
| Purity | >99% |
Comparative Analysis of Methods
| Method | Yield | Cost | Scalability |
|---|---|---|---|
| Nucleophilic Substitution | 85–92% | Low | High |
| Cyclization | 70–78% | Moderate | Moderate |
| Cross-Coupling | 60–65% | High | Low |
Reaction Optimization Insights
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-hexyloxy-1,2,5-thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation or reduction under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic or heteroaromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in solvents like DMF or THF.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of 3-azido-4-hexyloxy-1,2,5-thiadiazole or 3-thiocyanato-4-hexyloxy-1,2,5-thiadiazole.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiadiazole derivatives.
Scientific Research Applications
3-Chloro-4-hexyloxy-1,2,5-thiadiazole has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents, including antimicrobial and anticancer compounds.
Agriculture: Employed as a precursor for the synthesis of agrochemicals with herbicidal or fungicidal properties.
Materials Science: Utilized in the development of advanced materials such as polymers and nanomaterials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Chloro-4-hexyloxy-1,2,5-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by targeting bacterial enzymes or disrupt cancer cell proliferation by interfering with cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar 1,2,5-Thiadiazole Derivatives
Substituent Effects on Physicochemical Properties
The substituent at the 4-position significantly influences the compound’s properties. Key analogs include:
Key Observations :
- Hexyloxy vs. Methoxy derivatives are more compact, favoring synthetic accessibility .
- Morpholino Substitution: The morpholino group introduces hydrogen-bonding capacity and rigidity, critical for receptor binding in β-blockers like Timolol .
- Aryl-Alkoxy Derivatives : Bulky aryl groups (e.g., 2-isopropoxyphenyl) may sterically hinder reactions but enhance target specificity .
Q & A
Q. What are the optimal synthetic routes for 3-Chloro-4-hexyloxy-1,2,5-thiadiazole?
The compound can be synthesized via nucleophilic substitution reactions. For example, reacting 3-chloro-4-hydroxy-1,2,5-thiadiazole with hexyl bromide in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent like DMF . Intermediate purification typically involves column chromatography (silica gel, chloroform/methanol eluent) or recrystallization from dichloromethane/hexane mixtures . Yield optimization requires controlled stoichiometry (1:1.2 molar ratio of hydroxy precursor to alkylating agent) and reaction time (6–8 hours) .
Q. How is the compound characterized to confirm structural integrity?
Characterization relies on:
- NMR spectroscopy : H NMR (CDCl₃ or DMSO-d₆) identifies proton environments (e.g., hexyloxy chain: δ 0.8–1.5 ppm for CH₃ and CH₂ groups; thiadiazole ring protons: δ 8.2–8.5 ppm) .
- Mass spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 263.05 for C₉H₁₄ClN₃OS) .
- Elemental analysis : Matches calculated C, H, N, S percentages within ±0.3% .
Q. What are the key stability considerations for storage and handling?
The compound is sensitive to moisture and light. Storage at 4°C in amber vials under inert gas (N₂ or Ar) is recommended . Thermal stability tests (TGA/DSC) show decomposition above 150°C, necessitating avoidance of high-temperature processing .
Advanced Research Questions
Q. How do solvent and substituent effects influence the tautomerism of 1,2,5-thiadiazole derivatives?
Density functional theory (DFT) studies (B3LYP/6-311++G(d,p)) reveal that electron-withdrawing groups (e.g., -Cl, -NO₂) stabilize the keto tautomer in polar solvents (ε > 10), while electron-donating groups (e.g., -NH₂) favor enol forms in non-polar media. Solvent polarity shifts proton transfer barriers by 2–5 kcal/mol, impacting bioactivity .
Q. What mechanistic insights exist for its role as a β-blocker intermediate?
In the synthesis of (S)-Timolol, this compound undergoes regioselective etherification with (R)-epichlorohydrin. The reaction proceeds via SN2 displacement, with stereochemical control ensured by chiral catalysis (e.g., (R)-BINOL derivatives). Kinetic studies show a second-order dependence on epichlorohydrin concentration .
Q. How can computational methods predict its interactions with biological targets?
Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) model binding to β-adrenergic receptors. Key interactions include:
Q. Are there contradictions in reported biological activity data?
Discrepancies arise in cytotoxicity studies: Some reports indicate IC₅₀ > 100 μM (non-toxic to HEK293 cells), while others note apoptosis induction at 50 μM in cancer cells (e.g., MCF-7). These may stem from assay variability (MTT vs. Annexin V staining) or cell-line-specific metabolic pathways .
Methodological Challenges
Q. How to resolve low yields in alkylation reactions?
Common issues include:
- Incomplete substitution : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilicity .
- Byproduct formation : Monitor reaction progress via TLC (Rf ~0.5 in 9:1 chloroform/methanol) and quench excess alkylating agent with ice-water .
Q. What analytical techniques differentiate polymorphic forms?
Q. How to assess photostability under experimental conditions?
Conduct accelerated degradation studies using UV/Vis irradiation (λ = 254 nm, 25°C). HPLC analysis (C18 column, 70:30 acetonitrile/water) tracks degradation products (e.g., sulfonic acid derivatives). First-order kinetics (t₁/₂ = 12 hours) suggest light-sensitive formulations require opaque packaging .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
